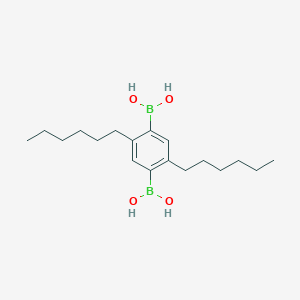

(4-Borono-2,5-dihexylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Borono-2,5-dihexylphenyl)boronic acid is an organoboron compound with the molecular formula C18H32B2O4. It is characterized by the presence of two boronic acid groups attached to a phenyl ring substituted with two hexyl chains. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Borono-2,5-dihexylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: (4-Borono-2,5-dihexylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid groups can be oxidized to form phenols.

Substitution: The hexyl chains can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic derivatives.

Substitution: Substituted phenyl derivatives with modified hexyl chains.

Applications De Recherche Scientifique

(4-Borono-2,5-dihexylphenyl)boronic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a reversible covalent inhibitor in enzyme studies.

Medicine: Explored for its role in the synthesis of boron-containing drugs, such as protease inhibitors and anticancer agents.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mécanisme D'action

The mechanism of action of (4-Borono-2,5-dihexylphenyl)boronic acid in chemical reactions involves the formation of boron-oxygen bonds and subsequent transmetalation processes. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond.

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- 4-Bromo-2,5-dihexylphenylboronic acid

- 2,5-Dihexylphenylboronic acid

Comparison: (4-Borono-2,5-dihexylphenyl)boronic acid is unique due to the presence of two boronic acid groups and the hexyl chains, which enhance its solubility and reactivity compared to simpler boronic acids like phenylboronic acid. The hexyl chains also provide steric hindrance, which can influence the selectivity and outcome of reactions.

Activité Biologique

Overview

(4-Borono-2,5-dihexylphenyl)boronic acid, with the CAS number 131117-66-3, is a boronic acid derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential applications. This compound is particularly notable for its interactions with biological systems, including its role as a proteasome inhibitor and its involvement in various biochemical pathways.

Chemical Structure

The compound features a boronic acid functional group attached to a phenyl ring that is further substituted with hexyl groups. This structure imparts lipophilicity and the ability to form reversible covalent bonds with diols, enhancing its utility in biological applications.

The biological activity of this compound is primarily attributed to its ability to inhibit proteasome activity. Proteasomes are critical for protein degradation and regulation within cells, and their inhibition can lead to apoptosis in cancer cells. The compound acts by mimicking the transition state of substrates for proteasomal enzymes, thereby competitively inhibiting their function .

Inhibitory Effects

Research has shown that boronic acids can serve as effective inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. In particular, studies have indicated that derivatives like this compound can restore the efficacy of certain antibiotics against resistant strains of bacteria by inhibiting these enzymes .

Study on Proteasome Inhibition

A study focused on the structure-activity relationship of boronic acid derivatives demonstrated that this compound exhibited significant inhibitory activity against the chymotryptic activity of the proteasome. This was consistent across various derivatives tested, highlighting the importance of the boron atom in mediating these effects .

Antibacterial Properties

In another investigation, this compound was evaluated for its antibacterial properties against Gram-negative bacteria. The results indicated that this compound could enhance the activity of certain antibiotics when used in combination therapies, particularly against strains producing extended-spectrum β-lactamases (ESBLs) .

Data Summary

| Property | Details |

|---|---|

| CAS Number | 131117-66-3 |

| Molecular Formula | C19H30B2O2 |

| Mechanism of Action | Proteasome inhibition; β-lactamase inhibition |

| Biological Applications | Antibacterial; anticancer |

| Key Findings | Restores antibiotic efficacy; induces apoptosis |

Propriétés

IUPAC Name |

(4-borono-2,5-dihexylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32B2O4/c1-3-5-7-9-11-15-13-18(20(23)24)16(12-10-8-6-4-2)14-17(15)19(21)22/h13-14,21-24H,3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOFMYIWYRYZPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1CCCCCC)B(O)O)CCCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32B2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370768 |

Source

|

| Record name | (2,5-Dihexyl-1,4-phenylene)diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131117-66-3 |

Source

|

| Record name | (2,5-Dihexyl-1,4-phenylene)diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.